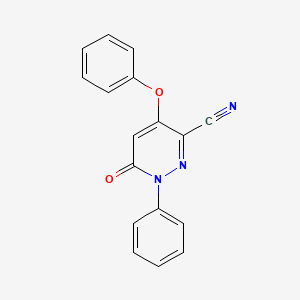

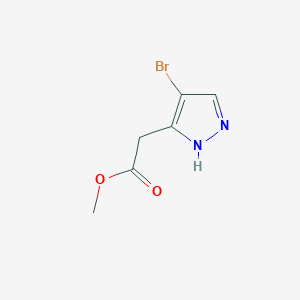

![molecular formula C11H16N4O B2992240 N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide CAS No. 1379204-80-4](/img/structure/B2992240.png)

N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by 1H and 13C NMR and mass spectra . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis

The chemical reactions of “this compound” involve modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .Scientific Research Applications

Polymeric Coordination Complexes

- Research has explored the interaction of tautomeric amidines, including compounds related to N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide, with other components to form polymeric coordination complexes. These complexes have implications in materials science and molecular engineering (Klimova et al., 2013).

Cholesterol O-Acyltransferase Inhibition

- A derivative of this compound has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), which is significant in the context of treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Enhancement of Memory

- A study on the synthesis of derivatives of this compound showed effects on enhancing memory ability in mice, indicating potential applications in neurology and cognitive science (Li Ming-zhu, 2008).

Alzheimer's Disease Therapy

- Certain derivatives have been identified as selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, making them promising for therapeutic approaches in Alzheimer's disease (Umar et al., 2019).

Immunoregulatory Properties

- A pyrimidylpiperazine derivative, closely related to this compound, has been shown to act as a dual cytokine regulator, impacting tumor necrosis factor-alpha and interleukin-10 production. This has implications in treating conditions like septic shock and rheumatoid arthritis (Fukuda et al., 2000).

Antimicrobial Agents

- Synthesis of pyrimidine and oxazinone derivatives, using related chemical structures, showed potential as antimicrobial agents, which is important in the development of new antibiotics and treatments for bacterial and fungal infections (Hossan et al., 2012).

Anti-angiogenic and DNA Cleavage Activities

- Novel derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential use in cancer therapy (Kambappa et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound interacts with its target, PKB, as an ATP-competitive inhibitor . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound plays a significant role in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes the activation of PKB, leading to the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Compounds containing 4-amino-4-benzylpiperidines, like this compound, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound has a significant molecular and cellular effect, particularly in the context of cancer treatment.

Properties

IUPAC Name |

N-(1-pyrimidin-2-ylpiperidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-9(16)14-10-3-7-15(8-4-10)11-12-5-2-6-13-11/h2,5-6,10H,3-4,7-8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXAROMXPLDLIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(CC1)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

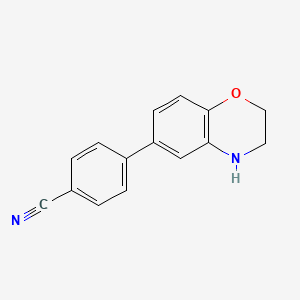

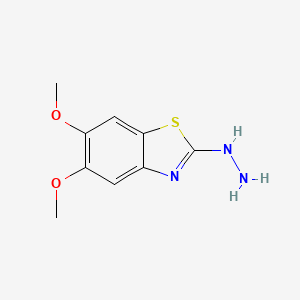

![1,3-Benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2992158.png)

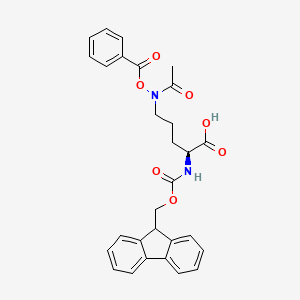

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2992159.png)

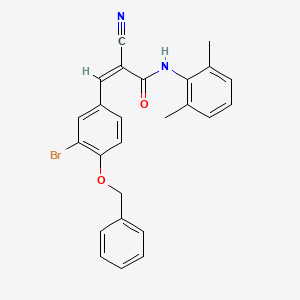

![4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2992164.png)

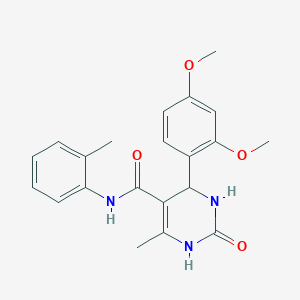

![N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2992169.png)

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2992174.png)

![1-Cyclopropyl-3-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrrolidin-2-one](/img/structure/B2992176.png)

![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2992180.png)